

## A Comparative Analysis of the Pharmacokinetic Profiles of RAD-150 and RAD-140

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of two selective androgen receptor modulators (SARMs), RAD-140 (also known as Vosilasarm or Testolone) and its esterified analogue, RAD-150 (also known as TLB-150 Benzoate). This document is intended for an audience with a professional background in pharmacology and drug development, aiming to provide a clear, data-driven comparison to inform research and development activities.

#### **Executive Summary**

RAD-140 is a well-characterized SARM with established preclinical and clinical data on its pharmacokinetic profile. It exhibits good oral bioavailability and a relatively long half-life. RAD-150 is a newer compound, developed as a benzoate ester of RAD-140. This structural modification is purported to enhance its pharmacokinetic properties, including a longer half-life, increased stability, and improved bioavailability. However, publicly available, peer-reviewed preclinical and clinical data for RAD-150 are limited, and much of the information is comparative in nature to its parent compound, RAD-140.

## Pharmacokinetic Data Comparison

The following table summarizes the available quantitative pharmacokinetic data for RAD-140 and the claimed or theoretical data for RAD-150. It is crucial to note that the data for RAD-150 is not yet fully substantiated by extensive, peer-reviewed studies.



| Pharmacokinetic<br>Parameter | RAD-140<br>(Vosilasarm)                                             | RAD-150 (TLB-150<br>Benzoate)                              | Reference(s) |
|------------------------------|---------------------------------------------------------------------|------------------------------------------------------------|--------------|
| Half-Life (t½)               | ~44.7 hours (in humans)                                             | ~48 hours (claimed)                                        | [1][2],[3]   |
| Bioavailability (F)          | Good in rats (27-63%)<br>and monkeys (65-<br>75%)                   | Higher than RAD-140<br>(claimed)                           | [4],[5]      |
| Metabolism                   | Primarily hepatic                                                   | Primarily hepatic                                          | [3],[6]      |
| Primary Route of Excretion   | Urine and feces                                                     | Not explicitly<br>documented, likely<br>similar to RAD-140 | [6]          |
| Key Metabolites              | Intact drug and various hydroxylated and glucuronidated metabolites | Not explicitly documented                                  | [6][7]       |

# Experimental Protocols Pharmacokinetic Study of RAD-140 in Humans (Phase 1 Clinical Trial)

A first-in-human, phase 1, dose-escalation study was conducted to characterize the safety, tolerability, and pharmacokinetic profile of RAD-140 in postmenopausal women with ER+/HER2- metastatic breast cancer.[1][2][8]

- Study Design: This was a dose-escalation study with a 3 + 3 design, followed by a pharmacokinetic expansion cohort.
- Participants: The study enrolled postmenopausal women with ER+/HER2- metastatic breast cancer.
- Dosing: Patients received oral doses of RAD-140 at 50 mg, 100 mg, or 150 mg once daily.



- Pharmacokinetic Sampling: Blood samples were collected at various time points after drug administration to determine the plasma concentrations of RAD-140.
- Analytical Method: While the specific analytical method is not detailed in the abstract, it is standard practice to use validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of small molecules like RAD-140 in plasma.
- Data Analysis: Pharmacokinetic parameters such as half-life (t½), maximum plasma concentration (Cmax), and time to maximum concentration (Tmax) were calculated from the plasma concentration-time data.

# In Vivo Metabolism and Elimination Study of RAD-140 in Humans

A study was conducted to investigate the metabolism and elimination of micro-dosed RAD-140 in healthy male volunteers.[7]

- Study Design: Healthy male volunteers received a single oral micro-dose of RAD-140.
- Sample Collection: Urine samples were collected from the volunteers over a specified period.
- Sample Preparation: Urine samples were subjected to enzymatic hydrolysis to cleave glucuronide conjugates, followed by liquid-liquid extraction to isolate RAD-140 and its metabolites.
- Analytical Method: The extracts were analyzed using liquid chromatography-high-resolution tandem mass spectrometry (LC-HRMS/MS) to identify and characterize the metabolites.
- Metabolite Identification: The structures of the metabolites were elucidated based on their mass-to-charge ratios (m/z) and fragmentation patterns observed in the mass spectra.

# Preclinical Pharmacokinetic Assessment of RAD-140 in Rats



A preclinical study aimed to assess the effects of RAD-140 on muscle mass and bone mineral density in rats also provided some pharmacokinetic insights.[9]

- Animal Model: Male Sprague-Dawley rats were used in the study.
- Dosing: RAD-140 was administered in the drinking water at a target dose of 3 mg/kg/day for two weeks.
- Drug Consumption Measurement: The amount of RAD-140 consumed was estimated by measuring the daily water intake for each cage of animals.
- Pharmacokinetic Analysis: While this study was not a dedicated pharmacokinetic study, it
  provided an estimated daily dose of RAD-140 consumed by the animals. For more detailed
  pharmacokinetic analysis in preclinical models, blood samples would typically be collected at
  various time points after administration and analyzed for drug concentration.

Note: Detailed experimental protocols for the pharmacokinetic evaluation of RAD-150 are not readily available in peer-reviewed literature. The claims of its longer half-life and higher bioavailability are based on the chemical modification (esterification) of the parent compound, RAD-140.[3][5]

#### **Signaling Pathway and Mechanism of Action**

Both RAD-140 and RAD-150 are selective androgen receptor modulators. Their primary mechanism of action involves binding to the androgen receptor (AR) in target tissues, such as muscle and bone, and modulating its activity.[10]

The following diagram illustrates the general signaling pathway of the androgen receptor.





Check Availability & Pricing

Click to download full resolution via product page

Caption: Androgen Receptor Signaling Pathway for RAD-140/RAD-150.

## **Experimental Workflow Comparison**

Due to the limited availability of specific experimental workflow diagrams for the pharmacokinetic analysis of these compounds, the following logical diagram illustrates the comparative relationship and the proposed advantage of RAD-150.





Click to download full resolution via product page

Caption: Comparative Pharmacokinetic Workflow of RAD-140 and RAD-150.

#### Conclusion

RAD-140 has a well-documented pharmacokinetic profile, characterized by good oral bioavailability and a half-life of approximately 44.7 hours in humans.[1][2] Its metabolism is



primarily hepatic, leading to the formation of several metabolites that are excreted in urine and feces.[6][7]

RAD-150, as a benzoate ester of RAD-140, is designed to have an improved pharmacokinetic profile.[3][5] The esterification is intended to increase its stability and bioavailability, leading to a longer half-life of around 48 hours.[3] This modification could potentially result in more stable plasma concentrations and a more sustained pharmacological effect.

However, it is imperative for researchers to recognize that the pharmacokinetic advantages of RAD-150 are, at present, largely theoretical and based on its chemical design. Rigorous preclinical and clinical studies are required to definitively establish its pharmacokinetic profile and to provide a direct, data-driven comparison with RAD-140. The information presented in this guide should be used to inform further research and due diligence in the development of these compounds.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. A First-in-Human Phase 1 Study of a Novel Selective Androgen Receptor Modulator (SARM), RAD140, in ER+/HER2- Metastatic Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. genemedics.com [genemedics.com]
- 4. Design, Synthesis, and Preclinical Characterization of the Selective Androgen Receptor Modulator (SARM) RAD140 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. behemothlabz.com [behemothlabz.com]
- 6. dshs-koeln.de [dshs-koeln.de]
- 7. Human In Vivo Metabolism and Elimination Behavior of Micro-Dosed Selective Androgen Receptor Modulator RAD140 for Doping Control Purposes PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]



- 9. Preclinical assessment of the selective androgen receptor modulator RAD140 to increase muscle mass and bone mineral density PMC [pmc.ncbi.nlm.nih.gov]
- 10. Androgen receptor Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [A Comparative Analysis of the Pharmacokinetic Profiles of RAD-150 and RAD-140]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8300937#comparing-the-pharmacokinetic-profiles-of-rad-150-and-rad-140]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

#### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com